N'-acetyl-2-nitrobenzohydrazide
Description
N'-Acetyl-2-nitrobenzohydrazide (CAS: 96134-73-5) is a nitro-substituted benzohydrazide derivative with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.19 g/mol . Its synthesis involves the reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to form the corresponding acid chloride, followed by condensation with acethydrazide in dichloromethane (DCM) in the presence of triethylamine . This compound is characterized by a nitro group at the ortho-position of the benzene ring and an acetylated hydrazide moiety, which confers unique electronic and steric properties. Its structural features make it a precursor for synthesizing bioactive hydrazones and heterocyclic compounds .
Properties
IUPAC Name |
N'-acetyl-2-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-4-2-3-5-8(7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMBDRKOOHNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(4-chloro-3-nitrophenyl)methylene]acetohydrazide incorporate heterocyclic moieties (benzothiazole), which improve π-π stacking interactions in molecular docking studies, a feature absent in simpler hydrazides .
Molecular Weight and Complexity :
- This compound has a lower molecular weight (223.19 g/mol) compared to benzimidazole- or benzothiazole-containing derivatives (e.g., 357.36–396.87 g/mol), suggesting differences in solubility and bioavailability .
Challenges and Limitations
- Nitro Group Instability : The ortho-nitro group in this compound may render it susceptible to reduction under acidic or enzymatic conditions, limiting its utility in certain biological assays compared to chloro- or hydroxy-substituted analogs .
- Synthetic Complexity : Benzimidazole- and benzothiazole-containing hydrazides require multi-step syntheses, increasing production costs compared to simpler acetylhydrazides .
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